molecular formula C4H9NO B3048394 N-isopropylformamide CAS No. 16741-46-1

N-isopropylformamide

Cat. No.: B3048394
CAS No.: 16741-46-1
M. Wt: 87.12 g/mol
InChI Key: KVTGAKFJRLBHLU-UHFFFAOYSA-N
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Description

N-isopropylformamide is an organic compound with the molecular formula C₄H₉NO. It is a formamide derivative where the hydrogen atom of the formamide group is replaced by an isopropyl group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropylformamide can be synthesized through the reaction of formamide with isopropylamine under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product. Another method involves the use of triphenylphosphine and iodine in the presence of a tertiary amine, which quickly produces the corresponding isocyanides under ambient conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of readily available and low-cost reagents. The process employs mild reaction conditions and efficient synthetic procedures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-isopropylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include primary amines, carboxylic acids, and substituted formamides, depending on the type of reaction and reagents used .

Scientific Research Applications

N-isopropylformamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is utilized in the synthesis of biologically active compounds and as a solvent in biochemical reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other medicinal compounds.

    Industry: It is employed in the manufacture of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of N-isopropylformamide involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-methylformamide
  • N-ethylformamide
  • N-propylformamide
  • N-butylformamide

Comparison

N-isopropylformamide is unique due to its isopropyl group, which imparts distinct steric and electronic properties compared to other formamides. This uniqueness makes it more suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

N-propan-2-ylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2)5-3-6/h3-4H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTGAKFJRLBHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296190
Record name N-isopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16741-46-1
Record name NSC108220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-isopropylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(propan-2-yl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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